What is the CAS registry number for 1-Acetyl-3-(isobutylamino)pyrrolidine
What is the CAS registry number for 1-Acetyl-3-(isobutylamino)pyrrolidine
Executive Summary & Chemical Identity
In the landscape of modern medicinal chemistry, functionalized nitrogen heterocycles serve as privileged scaffolds for drug discovery. 1-Acetyl-3-(isobutylamino)pyrrolidine is a highly versatile, conformationally restricted building block frequently utilized in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and novel diamine therapeutics .
For researchers and drug development professionals, identifying and sourcing the correct isomeric and structural form of this compound is the first critical step in lead optimization.
The official CAS Registry Number for 1-Acetyl-3-(isobutylamino)pyrrolidine is 902836-04-8 .
Table 1: Quantitative Physicochemical Specifications
| Property | Value | Structural Significance |
| CAS Registry Number | 902836-04-8 | Unique identifier for the specific N-acetylated, isobutyl-substituted pyrrolidine. |
| Molecular Formula | C10H20N2O | Dictates the stoichiometric baseline for synthetic reactions. |
| Molecular Weight | 184.28 g/mol | Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug design. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Critical for targeted electrostatic interactions within receptor pockets. |
| Hydrogen Bond Acceptors | 2 (Amine N, Carbonyl O) | Facilitates dipole-dipole interactions, particularly via the N-acetyl group. |
| Rotatable Bonds | 4 | Balances conformational flexibility with the rigidity of the pyrrolidine core. |
Strategic Role in Pharmacophore Modeling
The architecture of 1-Acetyl-3-(isobutylamino)pyrrolidine is purposefully designed for modular drug synthesis. The pyrrolidine ring acts as a rigid spacer, projecting the isobutylamino and N-acetyl groups into distinct vectors.
The N-acetylation serves a dual purpose: it reduces the basicity of the pyrrolidine nitrogen (preventing off-target hERG liability often associated with highly basic amines) while acting as a robust hydrogen-bond acceptor . Concurrently, the secondary amine at the C3 position provides a vector for further derivatization (e.g., urea formation, sulfonylation) or acts as a crucial hydrogen-bond donor in the final active pharmaceutical ingredient (API) .
Figure 1: Pharmacophore interaction model of the 1-Acetyl-3-(isobutylamino)pyrrolidine core.
Self-Validating Synthetic Methodology
To synthesize this scaffold with high atom economy and purity, a reductive amination pathway starting from 1-acetyl-3-pyrrolidinone is the industry standard. This protocol is designed as a self-validating system , ensuring that each step contains an internal check to verify chemical causality and reaction progress.
Experimental Protocol: Reductive Amination
Objective: Synthesize 1-Acetyl-3-(isobutylamino)pyrrolidine (CAS: 902836-04-8) via selective iminium reduction.
Step 1: Iminium Formation & In-Process Control (IPC)
-
Charge: To a flame-dried, nitrogen-purged round-bottom flask, add 1-acetyl-3-pyrrolidinone (1.0 eq) dissolved in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Catalysis: Add isobutylamine (1.2 eq) followed by glacial acetic acid (0.1 eq).
-
Causality: The acetic acid acts as a Brønsted acid catalyst. It protonates the ketone oxygen, increasing its electrophilicity to accelerate nucleophilic attack by the primary amine. It also facilitates the subsequent dehydration of the hemiaminal intermediate into the highly reactive iminium ion.
-
-
Validation (IPC): Stir the mixture for 2 hours at 25 °C. Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. The reaction is validated to proceed to Step 2 only when the ketone mass (m/z 128 [M+H]+) completely disappears, confirming quantitative conversion to the iminium intermediate.
Step 2: Selective Hydride Reduction
-
Cooling: Lower the reaction temperature to 0 °C using an ice bath.
-
Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) over 15 minutes.
-
Causality: NaBH(OAc)3 is explicitly chosen over NaBH4. The electron-withdrawing acetate ligands attenuate the nucleophilicity of the hydride. This ensures the reagent selectively reduces the transient, highly electrophilic iminium ion without prematurely reducing any unreacted ketone starting material. Portion-wise addition prevents thermal spikes that could degrade the reducing agent.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
Step 3: Self-Validating Workup & Acid-Base Extraction
-
Quench: Add saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~8).
-
Validation: This mild basic quench neutralizes the acetic acid and destroys excess borohydride without risking the hydrolysis of the N-acetyl group, which would occur under harsh basic conditions.
-
-
Phase Separation: Extract with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Acid-Base Purification (Critical Step): Extract the combined organic layer with 1M HCl.
-
Causality: The target secondary amine protonates and partitions into the aqueous layer. Neutral impurities (e.g., trace unreacted ketone, non-basic byproducts) remain in the organic phase and are discarded. This orthogonal purification step validates the basicity of the synthesized product.
-
-
Isolation: Basify the aqueous layer with 2M NaOH to pH 10, back-extract with clean dichloromethane, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the pure title compound.
Figure 2: Reductive amination workflow for 1-Acetyl-3-(isobutylamino)pyrrolidine synthesis.
Analytical Characterization Standards
To guarantee the scientific integrity of the synthesized batch, the following analytical validations must be met:
-
1H NMR (400 MHz, CDCl3): Must show distinct rotameric peaks due to the restricted rotation around the N-acetyl amide bond. The isobutyl methyl groups should appear as a distinct doublet integrating to 6 protons around 0.9 ppm.
-
ESI-MS: Must exhibit a dominant [M+H]+ peak at m/z 185.1.
-
HPLC: Purity must exceed 95% using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA), validating the success of the acid-base extraction protocol.
References
-
Ghosh, A. K., & Brindisi, M. "Organic Carbamates in Drug Design and Medicinal Chemistry". Journal of Medicinal Chemistry, ACS Publications, 2015. Available at:[Link]
-
Protopopova, M., et al. "Identification of new diamine scaffolds with activity against Mycobacterium tuberculosis". Tuberculosis Research, 2005. Available at:[Link]




